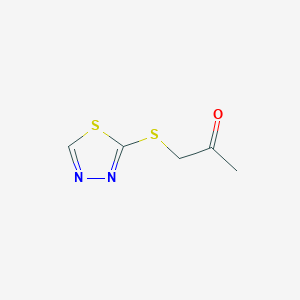

1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one

Description

1-(1,3,4-Thiadiazol-2-ylsulfanyl)propan-2-one is a sulfur-containing heterocyclic compound characterized by a central propan-2-one (acetone) moiety linked to a 1,3,4-thiadiazole ring via a sulfanyl (-S-) bridge. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is typically synthesized through nucleophilic substitution reactions involving α-haloketones and thiol-containing heterocycles under reflux conditions, often in the presence of a base such as potassium carbonate .

Properties

IUPAC Name |

1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS2/c1-4(8)2-9-5-7-6-3-10-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXIMFOXPSFYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects. Therefore, it is plausible that 1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one may interact with multiple targets, depending on the specific biological context.

Mode of Action

The 1,3,4-thiadiazole ring is known to be a weak base due to the inductive effect of sulfur and possesses relatively high aromaticity This suggests that the compound may interact with its targets through aromatic interactions, hydrogen bonding, or other non-covalent interactions

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it is likely that this compound may influence multiple biochemical pathways

Pharmacokinetics

The presence of the 1,3,4-thiadiazole ring, which is known for its high aromaticity and stability, may influence the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Given the reported biological activities of 1,3,4-thiadiazole derivatives, it is plausible that this compound may exert a range of effects at the molecular and cellular levels, potentially influencing cell proliferation, signaling pathways, or other cellular processes.

Biochemical Analysis

Biochemical Properties

1-(1,3,4-Thiadiazol-2-ylsulfanyl)propan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial activity . The compound’s interaction with enzymes such as hydrolases and oxidoreductases can lead to the disruption of bacterial cell wall synthesis and metabolic processes . Additionally, this compound can bind to proteins involved in cellular signaling pathways, affecting their function and leading to altered cellular responses .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis and metabolic pathways, leading to cell death . In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis and cell cycle regulation . This modulation can result in either the promotion of cell death in cancer cells or the inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For instance, it inhibits bacterial hydrolases, preventing the breakdown of essential cellular components . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained antimicrobial activity over several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer properties without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity and molecular size . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and cellular responses .

Biological Activity

1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article reviews the biological activities associated with this compound, including its antibacterial, antifungal, anticancer, and other pharmacological properties.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. Their unique structural features contribute to a wide range of biological activities, including antimicrobial and anticancer effects. The presence of the thiadiazole ring enhances the interaction with biological targets due to its polarizable nature and ability to cross cellular membranes effectively .

Antimicrobial Activity

Antibacterial Effects:

Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain synthesized thiadiazole derivatives demonstrate minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains .

Antifungal Effects:

The compound has also been evaluated for its antifungal properties. It has shown potent activity against several Candida species and molds, with MIC values indicating effectiveness even against azole-resistant strains . The mechanism of action appears to involve the inhibition of ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity .

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of thiadiazole derivatives. For example:

- Cytotoxicity Studies: In vitro evaluations against various cancer cell lines (including MCF-7 and HCT116) revealed that certain derivatives exhibit significant cytotoxicity with IC50 values as low as 0.079 μM .

- Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and the inhibition of cell proliferation through various pathways involving cell cycle arrest .

Research Findings and Case Studies

The biological activities of this compound are attributed to several mechanisms:

- Antibacterial Mechanism: Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Antifungal Mechanism: Inhibition of ergosterol biosynthesis by targeting fungal enzymes such as 14-alpha sterol demethylase.

- Anticancer Mechanism: Induction of apoptosis and modulation of signaling pathways involved in cell proliferation and survival.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one and its derivatives. The mechanism of action primarily involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.

Case Study: Ergosterol Inhibition

In a study evaluating various 1,3,4-thiadiazole derivatives, compounds synthesized from this compound exhibited notable antifungal activity against several Candida species. The most potent derivatives demonstrated significant inhibition of ergosterol synthesis by targeting the enzyme 14-α-sterol demethylase. This inhibition was confirmed through ergosterol quantification assays and docking studies that elucidated the interaction between the compounds and the target enzyme .

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. Its derivatives have shown promising results against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A review of 1,3,4-thiadiazole derivatives revealed that several compounds derived from this scaffold exhibited cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). For instance, one derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent antiproliferative activity. The structure–activity relationship (SAR) analyses suggested that modifications on the phenyl ring significantly influenced the cytotoxicity .

Agricultural Applications

In addition to their medicinal properties, thiadiazole derivatives are also recognized for their utility in agriculture as pesticides.

Case Study: Pesticidal Properties

Thiadiazole compounds have been extensively studied for their biocidal properties. The broad-spectrum activity against various pathogens makes them suitable candidates for developing agricultural fungicides. Their ability to disrupt fungal growth mechanisms positions them as effective agents in crop protection strategies .

Pharmacological Insights

The pharmacological profile of this compound includes favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties enhance its potential as a drug candidate.

ADME Studies

Theoretical predictions regarding ADME indicate that derivatives of this compound possess good drug-likeness properties. This includes favorable solubility and permeability profiles that are essential for effective therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl group (-S-) acts as a nucleophile, reacting with electrophilic centers such as alkyl halides or carbonyl carbon atoms.

-

Mechanism : The sulfur atom donates electron density, displacing leaving groups (e.g., halides) in substitution reactions.

-

Reagents : Alkyl halides (e.g., ethyl bromide), bases (e.g., potassium carbonate or triethylamine).

-

Conditions : Polar aprotic solvents (e.g., DMF, DMSO) or ethanol for precipitation .

-

Example : Reaction with 4-ethylbromobutyrate yields ester derivatives via alkylation .

Electrophilic Aromatic Substitution

The thiadiazole ring undergoes electrophilic substitution, though its electron-deficient nature limits reactivity compared to aromatic rings.

-

Reactivity : Activating groups (e.g., amino) on the thiadiazole can enhance substitution.

-

Reagents : Nitric acid, Friedel-Crafts reagents (e.g., acyl chlorides).

-

Conditions : Strong acid catalysts or Lewis acids (e.g., AlCl₃) .

Condensation Reactions

The propan-2-one ketone engages in condensation reactions with nucleophiles like amines or hydrazines.

-

Mechanism : Formation of imine or hydrazone derivatives via nucleophilic attack on the carbonyl carbon.

-

Reagents : Primary/secondary amines, hydrazines, or ammonium salts.

Oxidation and Reduction

The sulfanyl group undergoes oxidation to sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives, altering reactivity.

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Reduction : Sulfanyl groups can be reduced to thiols using reagents like LiAlH₄.

Coupling Reactions

The compound may participate in cross-coupling reactions (e.g., Suzuki or Mitsunobu) if the sulfanyl group acts as a leaving group.

Comparison with Similar Compounds

Key Research Findings

Electronic Effects : Thiadiazole derivatives exhibit stronger electron-withdrawing effects compared to benzothiazole or oxadiazole analogues, influencing their reactivity in cross-coupling reactions .

Biological Activity: The presence of sulfur atoms in thiadiazole and thieno-pyrimidinone derivatives correlates with enhanced antimicrobial and enzyme-inhibitory properties .

Crystallography : X-ray studies confirm that planar heterocyclic systems (e.g., benzothiazole) facilitate intermolecular interactions, while bulky substituents (e.g., triazolylmethyl) disrupt crystallinity, favoring amorphous phases .

Q & A

Q. How can computational-experimental discrepancies in spectroscopic data be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.